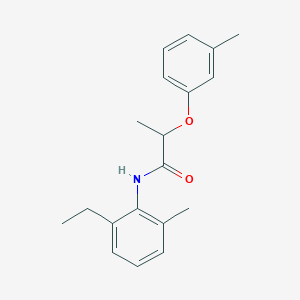![molecular formula C22H24N4O5 B250157 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B250157.png)
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide], also known as ODPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ODPA is a bis-amide compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms.
科学研究应用
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been studied for its potential applications in various scientific research fields, including organic electronics, materials science, and biomedical research. In organic electronics, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been used as a building block for the synthesis of conjugated polymers, which have shown promise as efficient organic semiconductors. In materials science, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been used as a crosslinking agent to improve the mechanical properties of polymer films. In biomedical research, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been studied for its potential as an anticancer agent, as it has shown cytotoxic effects against various cancer cell lines.
作用机制
The mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] as an anticancer agent is not fully understood. However, studies have suggested that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] has been shown to have both biochemical and physiological effects. In vitro studies have shown that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In vivo studies have shown that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] in humans have not been fully studied.
实验室实验的优点和局限性
One advantage of using N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] in lab experiments is its ability to crosslink polymers, which can improve the mechanical properties of materials. Another advantage is its potential as an anticancer agent, which can be studied in vitro and in vivo. However, one limitation of using N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] in lab experiments is its toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]. One direction is to study its toxicity and pharmacokinetics in humans, which can provide valuable information for its potential use as an anticancer agent. Another direction is to explore its applications in organic electronics, as it has shown promise as a building block for efficient organic semiconductors. Additionally, further research can be conducted on the synthesis of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] and its derivatives, which can lead to the development of new materials and potential therapeutic agents.
合成方法
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] can be synthesized through a two-step reaction process. The first step involves the synthesis of 2-(3,5-dimethylphenoxy)acetic acid, which is achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base. The second step involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with thionyl chloride and hydrazine hydrate to form N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide].
属性
分子式 |
C22H24N4O5 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-13-5-14(2)8-17(7-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-9-15(3)6-16(4)10-18/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28) |
InChI 键 |
HLVNITAIGASJBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)